(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolidinone ring, a pyrazole ring, and multiple aromatic groups, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: N-bromosuccinimide, halogenated solvents.
Major Products
Scientific Research Applications
(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, while its antimicrobial properties could result from disrupting bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Ethyl acetoacetate: A versatile compound used in various organic reactions.
Uniqueness
Compared to these similar compounds, (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one stands out due to its complex structure, which allows for a wide range of chemical modifications and biological activities. Its combination of a thiazolidinone ring, pyrazole ring, and multiple aromatic groups provides unique reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
623935-84-2 |
---|---|
Molecular Formula |
C29H25N3O3S2 |
Molecular Weight |
527.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H25N3O3S2/c1-19(20-10-6-4-7-11-20)32-28(33)26(37-29(32)36)17-22-18-31(23-12-8-5-9-13-23)30-27(22)21-14-15-24(34-2)25(16-21)35-3/h4-19H,1-3H3/b26-17- |
InChI Key |
UVSBUZLPVVIPHM-ONUIUJJFSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CN(N=C3C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
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